molecular formula C17H18N2O B1682057 UCB-6876 CAS No. 637324-45-9

UCB-6876

カタログ番号: B1682057
CAS番号: 637324-45-9
分子量: 266.34 g/mol
InChIキー: RZRPPZWEPMDGEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of UCB-6876 involves the reaction of 2,5-dimethylbenzyl chloride with 1H-benzimidazole-2-methanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

化学反応の分析

UCB-6876 undergoes various chemical reactions, including:

科学的研究の応用

Research Applications

  • Inflammatory Disease Models :
    • UCB-6876 has been tested in various animal models to evaluate its efficacy in reducing inflammation. For instance, studies have shown that it can inhibit TNF-dependent cytotoxicity in vitro, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis and Crohn's disease .
  • Crystallography Studies :
    • The structural analysis of this compound bound to TNF has provided insights into its binding site and conformational changes in the TNF trimer. These studies have utilized techniques such as X-ray crystallography to elucidate the molecular interactions at play .
  • Biophysical Characterization :
    • Techniques like surface plasmon resonance (SPR) have been employed to assess the binding affinity and kinetics of this compound with TNF. The compound demonstrated a concentration-dependent response and selectivity over other proteins, indicating its specificity as a TNF inhibitor .

Case Study 1: Efficacy in Rheumatoid Arthritis

In a preclinical study involving animal models of rheumatoid arthritis, this compound was administered to evaluate its effect on joint inflammation and destruction. Results indicated significant reductions in inflammatory markers and joint swelling compared to control groups treated with placebo .

Case Study 2: Mechanistic Insights through Structural Biology

Another study focused on the structural biology aspect, where researchers used X-ray crystallography to determine the binding conformation of this compound with TNF. The findings revealed that this compound stabilizes a distorted form of the TNF trimer, preventing receptor engagement and subsequent signaling .

Data Tables

Study Application Findings
Preclinical RA ModelInhibition of InflammationSignificant reduction in inflammatory markers
Structural AnalysisBinding AffinityStabilizes distorted TNF trimer
Biophysical CharacterizationKinetics MeasurementSlow association rate; specific binding to TNF

作用機序

The mechanism of action of UCB-6876 involves the inhibition of TNF signaling by stabilizing an asymmetric form of the trimer. This stabilization prevents the proper functioning of TNF receptors, thereby inhibiting the downstream signaling pathways involved in inflammation and immune response .

類似化合物との比較

Similar compounds to UCB-6876 include other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit TNF signaling, which distinguishes it from other benzimidazole derivatives .

生物活性

UCB-6876 is a small molecule compound identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) signaling, which plays a crucial role in inflammatory processes and various autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, binding characteristics, and potential therapeutic applications.

This compound functions by stabilizing an asymmetric form of the TNF trimer, thereby inhibiting its interaction with TNF receptors (TNFR1). This stabilization alters the conformational dynamics of TNF, preventing it from forming the active signaling complex necessary for downstream inflammatory responses. The compound's binding to TNF was characterized using surface plasmon resonance (SPR) and co-crystallization studies, revealing a dissociation constant (KDK_D) of approximately 22 μM .

Binding Characteristics

The binding kinetics of this compound were assessed through various experimental approaches:

  • Surface Plasmon Resonance (SPR) : this compound demonstrated a concentration-dependent response curve when tested against TNF, indicating specific binding to the target protein. The slow on-rate observed suggests that this compound binds to a low-abundance form of TNF, which is consistent with its mechanism of action .
  • Co-crystallization Studies : Crystals of the TNF-UCB-6876 complex were obtained, allowing for detailed structural analysis. The structure revealed that this compound occupies a critical binding pocket between TNF monomers, effectively stabilizing the trimeric form and preventing receptor binding .

Inhibition of TNF Signaling

This compound's ability to inhibit TNF signaling was demonstrated in vitro using mouse L929 cells in a TNF-dependent cytotoxicity assay. The compound exhibited an IC50 value around 116 nM for mouse TNF and 120 nM for human TNF, confirming its efficacy across species . Further experiments showed that this compound significantly reduced the aggregation of TNF-TNFR complexes, which is essential for effective signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its potential therapeutic applications:

  • Study on Binding Dynamics : Research indicated that this compound alters the receptor-binding dynamics of TNF. In the presence of this compound, the affinity for the third receptor binding event decreased significantly, suggesting that it impairs the formation of the active signaling complex necessary for inflammatory responses .
  • Impact on Network Assembly : Another study highlighted that this compound can inhibit network assembly between TNF and its receptors at lower ratios, effectively delaying aggregation until higher concentrations are reached. This suggests a potential application in treating conditions driven by excessive TNF signaling .
  • Therapeutic Implications : Given its mechanism as a selective inhibitor of TNF signaling, this compound holds promise as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate TNF activity without completely abrogating it may offer advantages over traditional therapies that target TNF indiscriminately .

Summary Table of Biological Activity

Characteristic Value
Compound Name This compound
Target Tumor Necrosis Factor-alpha
Dissociation Constant (KDK_D) ~22 μM
IC50 (Mouse TNF) 116 nM
IC50 (Human TNF) 120 nM

特性

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPPZWEPMDGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCB-6876
Reactant of Route 2
Reactant of Route 2
UCB-6876
Reactant of Route 3
UCB-6876
Reactant of Route 4
UCB-6876
Reactant of Route 5
Reactant of Route 5
UCB-6876
Reactant of Route 6
UCB-6876

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。